molecular formula C29H49NO4 B14493343 (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate CAS No. 65451-08-3

(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate

Cat. No.: B14493343
CAS No.: 65451-08-3
M. Wt: 475.7 g/mol
InChI Key: QGVHVXRQEBXHEC-FNUGKIMXSA-N
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Description

(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxyimino group, and an acetate group attached to the cholestane backbone. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate typically involves multiple steps, starting from readily available cholestane derivatives. The key steps include:

    Hydroxylation: Introduction of a hydroxyl group at the 5th position of the cholestane backbone.

    Hydroxyimino Formation: Conversion of a ketone or aldehyde group at the 6th position to a hydroxyimino group using hydroxylamine under acidic or basic conditions.

    Acetylation: Introduction of an acetate group at the 3rd position through acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential role in biological processes and as a biomarker.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in metabolic pathways.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cholestane Derivatives: Compounds with similar cholestane backbones but different functional groups.

    Steroids: Compounds with similar structural features but varying biological activities.

Uniqueness

(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

65451-08-3

Molecular Formula

C29H49NO4

Molecular Weight

475.7 g/mol

IUPAC Name

[(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H49NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30-33)29(32)17-21(34-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25,32-33H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,27-,28-,29+/m1/s1

InChI Key

QGVHVXRQEBXHEC-FNUGKIMXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=NO)[C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C

Origin of Product

United States

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